molecular formula C21H29ClN2O5 B3974180 1'-(3-chlorobenzoyl)-3,5-dimethyl-1,4'-bipiperidine oxalate

1'-(3-chlorobenzoyl)-3,5-dimethyl-1,4'-bipiperidine oxalate

Cat. No. B3974180
M. Wt: 424.9 g/mol
InChI Key: SNMSDJYCHKJSOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorobenzoyl)-3,5-dimethyl-1,4'-bipiperidine oxalate, also known as JNJ-42165279, is a novel compound that has been developed for its potential use in treating various medical conditions. This compound has gained significant attention from the scientific community due to its unique properties and potential therapeutic benefits.

Mechanism of Action

1'-(3-chlorobenzoyl)-3,5-dimethyl-1,4'-bipiperidine oxalate works by binding to the dopamine D2 receptor and modulating its activity. This results in an increase in dopamine release, which is believed to be responsible for its therapeutic effects. Additionally, this compound has been shown to have an effect on the activity of other neurotransmitters such as serotonin and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can improve mood and cognitive function. Additionally, this compound has been shown to have analgesic properties, which can reduce pain. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

1'-(3-chlorobenzoyl)-3,5-dimethyl-1,4'-bipiperidine oxalate has several advantages for lab experiments. It has a high affinity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. Additionally, this compound has been shown to have analgesic properties, which makes it a useful tool for studying pain. However, there are some limitations to using this compound in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, this compound is a novel compound, and further research is needed to fully understand its properties and potential therapeutic uses.

Future Directions

There are several future directions for research on 1'-(3-chlorobenzoyl)-3,5-dimethyl-1,4'-bipiperidine oxalate. One potential direction is to further study its potential therapeutic uses for neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound. Another potential direction is to develop new compounds based on the structure of this compound that may have improved therapeutic properties. Overall, this compound is a promising compound that has the potential to be a useful tool for studying the dopamine D2 receptor and for treating various medical conditions.

Scientific Research Applications

1'-(3-chlorobenzoyl)-3,5-dimethyl-1,4'-bipiperidine oxalate has been extensively studied for its potential therapeutic uses. It has been shown to have a high affinity for the dopamine D2 receptor, which makes it a potential candidate for treating various neurological disorders such as Parkinson's disease and schizophrenia. Additionally, this compound has been shown to have analgesic properties, which makes it a potential candidate for treating pain.

properties

IUPAC Name

(3-chlorophenyl)-[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]methanone;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O.C2H2O4/c1-14-10-15(2)13-22(12-14)18-6-8-21(9-7-18)19(23)16-4-3-5-17(20)11-16;3-1(4)2(5)6/h3-5,11,14-15,18H,6-10,12-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMSDJYCHKJSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1'-(3-chlorobenzoyl)-3,5-dimethyl-1,4'-bipiperidine oxalate
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